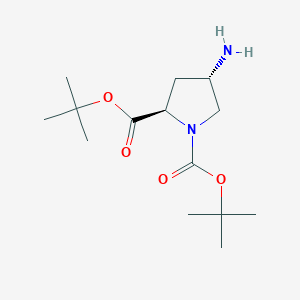

Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate

Description

Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative widely used as a key intermediate in pharmaceutical synthesis, particularly for peptidomimetics and radiopharmaceuticals. Its stereochemistry [(2R,4S)] and tert-butyl-protected carbamate groups enhance stability during reactions while enabling selective deprotection for downstream functionalization . The compound (CAS: 254881-77-1) has a molecular weight of 286.37 (C₁₄H₂₆N₂O₄) and is typically stored at 2–8°C under inert conditions to prevent degradation .

Properties

IUPAC Name |

ditert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-7-9(15)8-16(10)12(18)20-14(4,5)6/h9-10H,7-8,15H2,1-6H3/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZUBILBAGXYBO-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with an amine. The reaction is carried out in the presence of a base such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP) in a solvent like acetonitrile or chloroform . The reaction conditions are generally mild, often performed at ambient temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl groups are replaced by other substituents.

Deprotection Reactions: The removal of the tert-butyl groups is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol

Common Reagents and Conditions

Reagents: Di-tert-butyl dicarbonate, sodium bicarbonate, 4-dimethylaminopyridine (DMAP), trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Conditions: Ambient temperature, mild heating, aqueous or organic solvents

Major Products

The major products formed from these reactions include the deprotected amine and tert-butyl alcohol .

Scientific Research Applications

Biological Activities

Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate exhibits several notable biological activities:

Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, particularly in modulating dopamine and norepinephrine transporters. Studies have shown promising results in vitro regarding its affinity for these transporters, suggesting potential applications in treating neurodegenerative diseases or mood disorders .

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and could be beneficial in developing therapies for conditions like Alzheimer's disease .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could have implications for drug development targeting metabolic disorders .

Therapeutic Applications

Given its diverse biological activities, this compound holds potential in several therapeutic areas:

Neurological Disorders

Due to its interaction with monoamine transporters and neuroprotective properties, this compound may be explored as a treatment option for conditions like depression and Parkinson's disease.

Antioxidant Therapies

The antioxidant capabilities suggest potential use in formulations aimed at reducing oxidative damage in various diseases, including cardiovascular diseases and cancer.

Metabolic Disorders

As an enzyme inhibitor, it may contribute to new strategies for managing metabolic syndromes or diabetes by modulating key metabolic pathways.

Case Studies

Mechanism of Action

The mechanism of action of di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate involves the formation of a stable carbamate linkage with the amine group. This linkage can be cleaved under acidic conditions, releasing the free amine and tert-butyl alcohol . The stability of the carbamate linkage is due to the steric hindrance provided by the tert-butyl groups, which protects the amine from unwanted reactions .

Comparison with Similar Compounds

(2S,4S)-4-Hydroxypyrrolidine-1,2-dicarboxylate

Key Differences :

- Functional Group: The hydroxyl (-OH) group at position 4 instead of an amino (-NH₂) group.

- Synthesis : Prepared via tert-butoxycarbonyl (Boc) protection of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid, yielding 87% after column chromatography .

- Optical Rotation: [α]D²⁰ = −7.0 (c 0.1, CHCl₃), contrasting with the amino derivative’s lack of reported optical data .

(2S,4R)-4-Fluoropyrrolidine-1,2-dicarboxylate

Key Differences :

- Substituent: Fluorine at position 4, synthesized via morpholinosulfur trifluoride (MOST) reaction with the corresponding hydroxyl precursor .

- Yield: 57% after purification, lower than amino derivatives due to fluorination challenges .

Ester Variants

1-tert-Butyl 2-Methyl (2R,4S)-4-Aminopyrrolidine-1,2-dicarboxylate

Key Differences :

(2S,4R)-1-tert-Butyl 2-Ethyl 4-Aminopyrrolidine-1,2-dicarboxylate

Key Differences :

- Ester Group : Ethyl ester at position 2, altering solubility (logP increased by ~0.5 vs. methyl).

- Applications : Preferred for lipophilic drug candidates, e.g., protease inhibitors .

Amino Group Derivatives

Hydrochloride Salt: (2S,4S)-4-Aminopyrrolidine-1,2-dicarboxylate HCl

Key Differences :

Azido Derivative: (2S,4S)-4-Azidopyrrolidine-1,2-dicarboxylate

Key Differences :

- Functional Group : Azide (-N₃) instead of -NH₂, enabling click chemistry applications.

- Hazards : Classified as explosive upon heating, requiring specialized handling .

Comparative Data Table

Biological Activity

Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H26N2O4

- Molecular Weight : 286.37 g/mol

- CAS Number : 2306246-88-6

This compound functions primarily as a structural analog in various biochemical pathways. Its biological activity is attributed to its ability to interact with specific receptors and enzymes involved in metabolic processes.

Key Biological Activities

- Antimicrobial Activity :

- Neuroprotective Effects :

- Antitumor Activity :

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial potency of di-tert-butyl (2R,4S)-4-aminopyrrolidine derivatives against resistant bacterial strains. The minimum inhibitory concentrations (MICs) ranged from 1 to 8 µM for various tested strains, indicating strong antibacterial activity. The compound was found to rapidly permeabilize bacterial membranes, which is critical for its efficacy .

Case Study 2: Neuroprotective Mechanism

In a model of oxidative stress-induced neurotoxicity, di-tert-butyl (2R,4S)-4-aminopyrrolidine demonstrated protective effects on neuronal cells by significantly reducing reactive oxygen species (ROS) levels and enhancing cell viability. This suggests that the compound may play a role in mitigating neurodegenerative diseases .

Data Table: Biological Activities Overview

Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of di-tert-butyl (2R,4S)-4-aminopyrrolidine to enhance its biological activity. Computational modeling has also been employed to predict interactions with target proteins involved in disease pathways .

Q & A

Q. 1.1. What are the key synthetic routes for preparing Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence stereochemical outcomes?

The compound is typically synthesized via multi-step protocols involving chiral precursors. For example, stereoisomers of related pyrrolidine derivatives are synthesized using Boc-protected pyroglutamic acid ethyl esters, with yields influenced by reaction temperature, solvent choice, and catalyst systems. For instance, (2R,4S)-configured intermediates are obtained via stereoselective alkylation or fluorination steps under inert atmospheres, achieving yields of ~23–24% . Key steps include:

- Protection/deprotection : Use of tert-butyl (Boc) and methyl/ethyl esters to control reactivity.

- Stereocontrol : Chiral auxiliaries or catalysts (e.g., palladium acetate with XPhos ligand) ensure enantiomeric purity .

- Workup : Acidic or basic conditions (e.g., HCl in dioxane) for final deprotection .

Q. 1.2. What analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak columns) .

- NMR Spectroscopy : H and C NMR with NOE experiments differentiate axial/equatorial substituents. For example, coupling constants () and chemical shifts for NH or tert-butyl groups confirm (2R,4S) configuration .

- Polarimetry : Measures optical rotation to verify enantiomeric excess .

Advanced Research Questions

Q. 2.1. How can researchers address discrepancies in reported yields of stereoisomers during synthesis?

Discrepancies often arise from subtle variations in reaction conditions:

- Temperature Sensitivity : Low temperatures (-78°C) favor kinetic control, while higher temperatures may lead to epimerization .

- Catalyst Loading : Over- or under-stoichiometric catalyst amounts (e.g., Pd(OAc)) alter regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, improving stereoselectivity .

Methodological Approach :

Q. 2.2. What computational tools can predict the reactivity of this compound in asymmetric catalysis or as a chiral building block?

- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity in reactions like alkylation or fluorination .

- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability .

- Docking Studies : Evaluates interactions with enzymes (e.g., CYP450 isoforms) to predict metabolic stability .

Q. 2.3. How do protecting groups (e.g., Boc, benzyl) influence the compound’s reactivity in downstream functionalization?

- Boc Group : Enhances solubility in organic solvents and prevents amine oxidation but requires acidic conditions for removal (e.g., HCl/dioxane) .

- Benzyl Group : Offers stability under basic conditions but necessitates hydrogenolysis for cleavage, complicating metal-sensitive reactions .

Case Study : Substituting benzyl with Boc in related compounds improved yields in Pd-catalyzed cross-couplings by reducing steric hindrance .

Data Contradiction and Mechanistic Analysis

Q. 3.1. Why do some studies report conflicting solubility or stability data for this compound?

Variations arise from:

- Impurity Profiles : Residual solvents or byproducts (e.g., ethyl esters) alter solubility .

- pH Sensitivity : The free amine form (post-Boc removal) is hygroscopic and prone to decomposition, whereas the hydrochloride salt is more stable .

Resolution : Standardize characterization protocols (e.g., Karl Fischer titration for water content) and report exact salt forms .

Q. 3.2. How can researchers reconcile discrepancies in reported hazard classifications (e.g., GHS warnings)?

- Source-Dependent Data : PubChem lists H302 (harmful if swallowed) and H335 (respiratory irritation) , while industrial SDS may omit these due to proprietary formulations.

Best Practices :

Application-Oriented Questions

Q. 4.1. What strategies enhance the compound’s utility in peptide mimetics or protease inhibitor design?

- Side-Chain Functionalization : Introduce fluoropropyl or hydroxymethyl groups via alkylation to modulate bioactivity .

- Conformational Rigidity : Exploit the pyrrolidine ring’s puckering to mimic peptide β-turns .

Example : Fluorinated analogs showed improved metabolic stability in glutamic acid derivatives targeting cancer cells .

Q. 4.2. How does the compound perform in kinetic resolution vs. dynamic kinetic asymmetric transformations (DYKAT)?

- Kinetic Resolution : Limited by maximum 50% yield of one enantiomer.

- DYKAT : Achieves higher yields via racemization of the undesired enantiomer using bifunctional catalysts (e.g., Ru-based systems) .

Data Insight : Related oxazolidine derivatives achieved >90% ee under DYKAT conditions .

Safety and Handling

Q. 5.1. What are the critical safety protocols for handling this compound in aqueous vs. anhydrous conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.